3,4-Dimethylphenyl acetate

Physical Properties Thermal Stability Isomer Differentiation

Generic isomer substitution risks failed syntheses in taxane production. 3,4-Dimethylphenyl acetate (CAS 22618-23-1) is the documented precursor for paclitaxel intermediate synthesis via selective chlorination-a reactivity profile absent in the 2,4-, 2,5-, and 3,5-isomers. • Boiling point 235°C vs. 226°C (2,4-isomer)-critical for distillation design • LogP 2.23 enables aqueous-compatible formulations • HPLC-validated standard for aromatic ester separations Supplied at ≥98% purity with batch-specific COA. Available in research to bulk quantities.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 22618-23-1
Cat. No. B1664107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylphenyl acetate
CAS22618-23-1
Synonyms3,4-Xylyl acetate;  AI3-20016;  AI3 20016;  AI320016
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC(=O)C)C
InChIInChI=1S/C10H12O2/c1-7-4-5-10(6-8(7)2)12-9(3)11/h4-6H,1-3H3
InChIKeyZFIOOTIKKICLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3,4-Dimethylphenyl Acetate (CAS 22618-23-1): Chemical Identity and Baseline Characterization for Procurement


3,4-Dimethylphenyl acetate, also known as 3,4-xylyl acetate, is an aromatic ester derivative of phenyl acetate with methyl substituents at the 3- and 4-positions of the phenyl ring [1]. It has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . The compound typically exists as a colorless to pale yellow liquid with a sweet, floral odor and exhibits limited aqueous solubility . It is commercially available at various purity grades (typically ≥95%) for research and industrial applications [2]. The 3,4-substitution pattern is a critical structural feature that distinguishes its physical properties and reactivity from other dimethylphenyl acetate isomers.

Why Generic Substitution of 3,4-Dimethylphenyl Acetate Is Scientifically Unwarranted


The dimethylphenyl acetate family comprises several positional isomers (e.g., 2,4-, 2,5-, 3,5-) that are not interchangeable in practice. Even minor changes in methyl substitution pattern lead to significant shifts in physicochemical properties, including boiling point, density, partition coefficients (LogP), and solubility . For instance, the 3,4-isomer exhibits a boiling point of 235°C, which differs notably from the 2,4-isomer's 226°C [1]. Such differences can directly impact downstream processing, purification, and reaction yields. Furthermore, the specific substitution pattern governs the compound's utility in defined synthetic routes, such as the synthesis of paclitaxel intermediates, where the 3,4-isomer is specifically cited . Therefore, substituting one isomer for another without rigorous re-validation of the entire process can lead to suboptimal performance, failed syntheses, or compromised product quality.

Quantitative Evidence Guide: Differentiating 3,4-Dimethylphenyl Acetate from its Analogs


Boiling Point and Physical State: A Key Differentiator for Processing and Purification

The boiling point of 3,4-dimethylphenyl acetate (235°C) is significantly higher than that of its 2,4-isomer (226°C) [1], and differs from the 2,5-isomer's predicted boiling point (293.4°C) . This variation directly impacts the selection of distillation and purification methods.

Physical Properties Thermal Stability Isomer Differentiation

LogP and Solubility: Impacting Formulation and Extraction Efficiency

3,4-Dimethylphenyl acetate has a calculated LogP value of 2.2287, with an aqueous solubility of 0.62 g/L [1]. In comparison, the 2,5-isomer has a higher estimated LogP of ~2.52 , indicating greater lipophilicity.

Lipophilicity Partition Coefficient Solubility

Specific Reactivity in Paclitaxel Intermediate Synthesis

3,4-Dimethylphenyl acetate is explicitly identified as a precursor in the synthesis of paclitaxel, reacting with chlorine to form 3,4-dimethylphenyl chloride, a critical intermediate . This specific reactivity is not generally attributed to other dimethylphenyl acetate isomers.

Synthetic Chemistry Pharmaceutical Intermediate Reaction Specificity

Best Research and Industrial Application Scenarios for 3,4-Dimethylphenyl Acetate


Synthesis of Paclitaxel and Related Taxane Intermediates

3,4-Dimethylphenyl acetate is a documented precursor in the synthesis of paclitaxel, a widely used anticancer agent . Its specific substitution pattern enables a key chlorination step to form 3,4-dimethylphenyl chloride, which is then utilized in further acetoxylation reactions . This established role in a high-value pharmaceutical synthesis provides a strong justification for its procurement over other isomers lacking this documented utility.

Development of Novel Aroma Chemicals with a Sweet, Floral Profile

The compound possesses a distinctive sweet, floral odor , making it a candidate for fragrance and flavor applications. While other isomers may also have pleasant odors, the specific olfactory character of the 3,4-isomer, combined with its slightly lower lipophilicity (LogP 2.23 vs. ~2.52 for the 2,5-isomer), may offer advantages in certain aqueous-based formulations or in creating unique fragrance notes.

Preparative Chromatography and Separation Science

The compound's use in HPLC method development is documented, specifically for separation on a Newcrom R1 column [1]. Its distinct retention properties, driven by its specific substitution pattern and polarity, make it a useful standard or probe molecule for optimizing chromatographic separations of aromatic esters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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